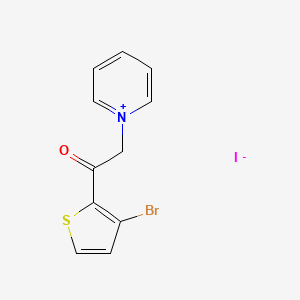
3,3'-Sulfonyldipropionitrile
Overview
Description
3,3'-Sulfonyldipropionitrile (SDN) is a synthetic organic compound belonging to the class of sulfonyl derivatives of α-dicarbonyl compounds. It is a white solid with a molecular formula of C6H7NO3S. It is used as a building block for a variety of organic compounds, such as pharmaceuticals and agrochemicals. It has been used in the synthesis of several important drugs, including the anticonvulsant vigabatrin and the antidiabetic drug glimepiride. It has also been used in the synthesis of several other organic compounds, including the antifungal drug terbinafine and the anti-inflammatory drug ibuprofen.
Scientific Research Applications
Improving Lithium-Ion Battery Performance
3,3'-Sulfonyldipropionitrile (SDPN) has been researched for its potential to enhance the performance of lithium-ion batteries, particularly at elevated temperatures. A study by Huang et al. (2015) demonstrated that adding SDPN as a film-forming additive to the LiMn2O4 cathode significantly increased the retention capacity of the LiMn2O4/Li cell at 55°C. This improvement was attributed to SDPN's ability to form a solid electrolyte interphase (SEI) on the cathode surface, which results in a thinner SEI with fewer inorganic degradation products (Huang et al., 2015).
Enhancing High-Voltage Lithium-Ion Batteries
Another study by Zheng et al. (2016) focused on the use of SDPN as an electrolyte additive in high-voltage lithium-ion batteries (LIBs). They found that adding SDPN to the electrolytes significantly improved the power retention of the LiNi1/3Co1/3Mn1/3O2/graphite cell at high voltages. The improvement was linked to the formation of a thinner cathode electrolyte interface film due to SDPN, which reduced interfacial resistance and protected against electrolyte decomposition and transition metal dissolution (Zheng et al., 2016).
Catalytic Applications
The role of this compound in catalysis has also been studied. Zhou et al. (2019) described a copper-catalyzed radical cross-coupling process using cycloketone oxime esters and sulfinate salts to form cyanoalkylated sulfones. This process highlighted the versatility of sulfonyldipropionitrile derivatives in facilitating new methods of catalytic synthesis (Zhou et al., 2019).
Radical Sulfonylation Synthesis
In 2020, He et al. explored the use of sulfinates in decarboxylative radical sulfonylation. Their study focused on the synthesis of sulfones, key motifs in pharmaceuticals and agrochemicals, using a visible-light-induced reaction of redox-active esters with organosulfinates. This method showcased the potential of this compound and its derivatives in innovative synthetic approaches (He et al., 2020).
Safety and Hazards
The safety data sheet for 3,3’-Sulfonyldipropionitrile suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the person to fresh air, washing off with soap and plenty of water, rinsing thoroughly with plenty of water, and consulting a physician .
Mechanism of Action
Mode of Action
Like many compounds, it likely interacts with its targets through chemical interactions between the compound and the target’s functional groups .
Biochemical Pathways
It’s important to note that any compound can potentially affect multiple pathways depending on its targets and the cellular context .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been suggested that it can enhance the performance of lithium-ion batteries at high voltages .
Action Environment
The action, efficacy, and stability of 3,3’-Sulfonyldipropionitrile can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where it acts .
Biochemical Analysis
Biochemical Properties
3,3’-Sulfonyldipropionitrile has been shown to interact with various biomolecules in the context of lithium-ion batteries (LIBs). It is used as an electrolyte additive and can dramatically enhance the performance of LIBs at high voltages . The nature of these interactions is primarily chemical, involving oxidation processes .
Cellular Effects
The effects of 3,3’-Sulfonyldipropionitrile on cellular processes are primarily observed in its role as an electrolyte additive in LIBs. It has been shown to influence cell function by enhancing the performance of LIBs at high voltages . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to energy production and storage .
Molecular Mechanism
At the molecular level, 3,3’-Sulfonyldipropionitrile exerts its effects through its interactions with other molecules in the electrolyte solution of LIBs. It is more easily oxidized than the solvents, and may take part in the formation of the interface layer on the cathode surface . This results in changes in gene expression related to energy production and storage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Sulfonyldipropionitrile have been observed to change over time. For instance, the retention capacity of the LiMn2O4/Li cell with the electrolyte containing 0.5 wt% 3,3’-Sulfonyldipropionitrile cycled at 55 °C increased significantly from 56.7% to 70.3% after 200 cycles .
Metabolic Pathways
Given its role as an electrolyte additive in LIBs, it is likely involved in energy production and storage pathways .
Transport and Distribution
3,3’-Sulfonyldipropionitrile is distributed within the electrolyte solution of LIBs. It may interact with transporters or binding proteins within this context, influencing its localization or accumulation .
Subcellular Localization
Given its role in LIBs, it is likely localized to areas of the cell involved in energy production and storage .
properties
IUPAC Name |
3-(2-cyanoethylsulfonyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHKBPXYLUBVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302215 | |
| Record name | 3,3′-Sulfonylbis[propanenitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3234-31-9 | |
| Record name | 3,3′-Sulfonylbis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Sulfonylbis[propanenitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B3035429.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)

![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)
![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)
![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)
